molecular formula C8H6FNO B11923250 4-Fluoro-1H-indol-6-ol

4-Fluoro-1H-indol-6-ol

Cat. No.: B11923250
M. Wt: 151.14 g/mol
InChI Key: XDNSSHHWAHDSEU-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Indole (B1671886) Scaffolds

The strategic placement of a fluorine atom at the 4-position of the indole ring, as seen in derivatives of 4-fluoroindole (B1304775), has been shown to be particularly advantageous in certain therapeutic contexts. For instance, research has demonstrated that 4-fluoro-substituted indole derivatives can exhibit potent inhibitory activity against key biological targets. acs.org The presence of a hydroxyl group, as in 4-Fluoro-1H-indol-6-ol, adds another layer of functionality, providing a site for further chemical modification and potential hydrogen bonding interactions.

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives is primarily focused on their application as intermediates in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The core structure of this compound serves as a versatile scaffold for the construction of more elaborate molecules.

One significant area of investigation involves the use of related 4-fluoro-1H-indol-5-ol derivatives in the development of potent enzyme inhibitors. For example, a series of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] mdpi.comnih.govrsc.orgtriazine derivatives have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy. acs.orgnih.gov In these studies, the 4-fluoroindole moiety was found to contribute to a significant increase in potency against the target enzyme. acs.org

Furthermore, the synthesis of various substituted indole derivatives remains an active area of research. The development of efficient synthetic methods to access functionalized indoles, including those with fluorine and hydroxyl substitutions, is crucial for advancing drug discovery programs. beilstein-journals.org The chemical properties of related compounds like 4-Fluoro-2-methyl-1H-indol-5-ol, which has a similar substitution pattern, highlight the interest in this class of molecules for their potential biological activities. cymitquimica.com

While direct research on this compound is often embedded within broader synthetic campaigns, its role as a key precursor is evident. The combination of the fluorinated indole core and the reactive hydroxyl group makes it a valuable tool for medicinal chemists aiming to create novel compounds with tailored biological activities.

Chemical Profile of Related Indole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Fluoroindole387-43-9C8H6FN135.14
4-Fluoro-1H-indol-6-amine885518-26-3C8H7FN2150.15
4-Fluoro-2-methyl-1H-indol-5-ol288385-88-6C9H8FNO165.16
4-Fluoro-1H-indol-5-ol288386-04-9C8H6FNO151.14
6-Fluoro-1H-indazol-4-amine885520-16-1C7H6FN3151.14

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1H-indol-6-ol

InChI

InChI=1S/C8H6FNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H

InChI Key

XDNSSHHWAHDSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)O)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 1h Indol 6 Ol and Its Intermediates

Strategies for Indole (B1671886) Core Construction

Classical Indole Synthesis Adaptations

Long-standing, robust reactions remain the cornerstone of indole synthesis, often adapted to accommodate the specific substituents of the target molecule.

Discovered in 1883, the Fischer indole synthesis is a venerable and highly versatile method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. thermofisher.combyjus.com For the synthesis of 4-Fluoro-1H-indol-6-ol, the key intermediate is a phenylhydrazine (B124118) bearing the requisite fluorine and protected hydroxyl groups at the meta-positions relative to the hydrazine (B178648) moiety.

A plausible route commences with (3-Fluoro-5-methoxyphenyl)hydrazine, a compound available from chemical suppliers. cymitquimica.com This precursor is condensed with a suitable carbonyl compound, such as pyruvic acid, in the presence of an acid catalyst like polyphosphoric acid (PPA), zinc chloride, or sulfuric acid. wikipedia.org This condensation first forms a phenylhydrazone intermediate. Upon heating, the hydrazone undergoes a -sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole core. byjus.com This sequence would produce 4-Fluoro-6-methoxy-1H-indole. The final step involves the demethylation of the methoxy (B1213986) group to furnish the target this compound. This deprotection is commonly achieved using strong Lewis acids like boron tribromide (BBr₃).

Table 1: Proposed Fischer Indole Synthesis Route for this compound

Step Starting Material Reagents/Conditions Intermediate/Product Purpose
1 (3-Fluoro-5-methoxyphenyl)hydrazine Pyruvic acid, Acid Catalyst (e.g., PPA), Heat 4-Fluoro-6-methoxy-1H-indole-2-carboxylic acid Formation of the indole core via hydrazone formation and cyclization.
2 4-Fluoro-6-methoxy-1H-indole-2-carboxylic acid Heat (in a high-boiling solvent like quinoline (B57606) with copper powder) 4-Fluoro-6-methoxy-1H-indole Decarboxylation to yield the unsubstituted indole C2/C3 positions.

The Batcho-Leimgruber indole synthesis, a popular alternative to the Fischer method, constructs the indole ring from an o-nitrotoluene derivative. wikipedia.org This two-step process is known for its high yields and mild conditions. wikipedia.org The synthesis begins with the formation of an enamine, followed by a reductive cyclization. researchgate.net

To apply this method for this compound, a key starting material would be 3-Fluoro-5-methoxy-2-nitrotoluene. This precursor can be synthesized from 3-fluoro-5-methoxyaniline (B1489569) through diazotization, Sandmeyer reaction to introduce a methyl group, and subsequent nitration. The synthesis of analogous nitrotoluenes, such as 2-fluoro-6-nitrotoluene (B1294474) and 1-methoxy-2-methyl-3-nitrobenzene, is well-documented. google.comchemicalbook.com

The o-nitrotoluene is first reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often a secondary amine like pyrrolidine (B122466) to form a β-dimethylamino-2-nitrostyrene (enamine) intermediate. wikipedia.org In the second step, this enamine undergoes reductive cyclization. A variety of reducing agents can be employed, including palladium on carbon (Pd/C) with hydrogen gas, Raney nickel and hydrazine, or iron powder in acetic acid. wikipedia.orgclockss.org This reaction reduces the nitro group to an amine, which then spontaneously cyclizes and eliminates dimethylamine (B145610) to form the indole ring, yielding 4-Fluoro-6-methoxy-1H-indole. As with the Fischer synthesis, a final demethylation step is required to obtain this compound.

Table 2: Proposed Batcho-Leimgruber Synthesis Route for this compound

Step Starting Material Reagents/Conditions Intermediate/Product Purpose
1 3-Fluoro-5-methoxy-2-nitrotoluene DMF-DMA, Pyrrolidine, Heat 1-[(E)-2-(3-Fluoro-5-methoxy-2-nitrophenyl)vinyl]pyrrolidine Formation of the enamine intermediate.
2 1-[(E)-2-(3-Fluoro-5-methoxy-2-nitrophenyl)vinyl]pyrrolidine Reducing agent (e.g., Pd/C, H₂ or Fe/AcOH), Heat 4-Fluoro-6-methoxy-1H-indole Reductive cyclization to form the indole nucleus.

Modern Cyclization Approaches

Contemporary synthetic chemistry offers novel methods for constructing complex heterocyclic systems. Gold-catalyzed reactions, for example, have emerged as a powerful tool for indole synthesis. One such strategy involves the benzannulation of alkyne-tethered pyrroles to form the indole's benzene (B151609) ring, a "back-to-front" approach compared to classical methods. nih.gov

This methodology has been successfully used to prepare 4-hydroxyindoles. nih.gov The synthesis begins with a pyrrole (B145914) derivative, which is first hydroxyalkylated using a glyoxal. The resulting α-acyloin is then reacted with an alkynyl organometallic reagent to produce a pyrrol-2-yl glycol. After protection of the hydroxyl groups (e.g., as silyl (B83357) ethers), a gold catalyst such as IPrAuNTf₂ promotes an intramolecular cyclization. This process involves an attack of the C2-pyrrole position onto the activated alkyne, followed by a 1,2-migration, ultimately forming the 4-silyloxyindole. nih.gov Subsequent deprotection of the silyl group would yield the 4-hydroxyindole. Adapting this method for this compound would require a specifically substituted pyrrole precursor, presenting a unique synthetic challenge but offering a modern and potentially highly regioselective route.

Ring-Closing Reactions

Ring-closing reactions, particularly those mediated by transition metals, provide another avenue for indole synthesis. These strategies typically involve forming one of the key C-C or C-N bonds of the pyrrole ring in an intramolecular fashion from a linear precursor already containing the substituted benzene ring.

For instance, intramolecular Heck reactions or Buchwald-Hartwig aminations can be envisioned. A hypothetical route might start with a 2-alkenyl- or 2-ethynyl-substituted N-protected aniline (B41778) derivative. An intramolecular palladium-catalyzed reaction could then form the C2-C3 or N-C2 bond, respectively, to close the five-membered ring. While powerful for many heterocyclic systems, the application of such methods to the specific synthesis of this compound is not widely documented and would require careful design of the acyclic precursor to ensure the correct regiochemical outcome.

Regioselective Introduction of Fluorine at the C4 Position

The placement of the fluorine atom is a critical aspect of the synthesis. The most common and reliable strategy is to introduce the fluorine onto the aromatic ring of a precursor molecule before the indole core is constructed. Late-stage C-H fluorination of a pre-formed indole at the C4 position is challenging due to the higher intrinsic nucleophilicity of other positions on the indole ring (notably C3).

The synthesis of the necessary fluorinated precursors for the classical methods described above relies on standard aromatic chemistry. For example, starting from a commercially available compound like 3,5-difluoroaniline (B1215098) or 3-fluoro-5-methoxyaniline, a series of electrophilic aromatic substitution, diazotization, and Sandmeyer reactions can be used to install the required nitro and methyl groups to generate the starting materials for the Batcho-Leimgruber synthesis or the hydrazine group for the Fischer synthesis. Electrophilic fluorination using reagents like Selectfluor® on an activated benzene ring is another established method for introducing fluorine with high regioselectivity. nih.gov By building the substitution pattern on the benzene ring first, the challenge of controlling regioselectivity on the electron-rich indole nucleus is circumvented, providing a robust and predictable path to the desired 4-fluoro substitution pattern.

Direct Fluorination Methodologies

Direct C-H fluorination of an existing indole scaffold is a modern and efficient approach to introduce fluorine. For the synthesis of this compound, this would ideally involve the selective fluorination of 1H-indol-6-ol at the C4 position. Electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for such transformations. However, the regioselectivity of electrophilic substitution on the indole ring typically favors the C3 position due to the electronic nature of the pyrrole ring. Direct fluorination at the C4 position of an unsubstituted indole is challenging and often requires the presence of a directing group. Research into rhodium-catalyzed C-H functionalization has shown promise for regioselective C4 functionalization of unprotected indoles, although this has been demonstrated for other substituents and not specifically for fluorine. acs.org

In the context of a pre-existing 6-hydroxyindole (B149900), the hydroxyl group, being an activating group, would further influence the regioselectivity of electrophilic fluorination. Without a directing group at another position, a mixture of isomers would be expected, complicating the synthesis. Therefore, direct fluorination is more strategically employed on a precursor where the desired regioselectivity can be achieved, or on a specifically engineered substrate.

Fluorine-Containing Building Block Integration

A more common and regiochemically controlled method for synthesizing fluorinated indoles is to start with a benzene-ring precursor that already contains the fluorine atom in the desired position. For this compound, a suitable starting material would be a 3-fluoro-5-substituted aniline or a 2-fluoro-6-nitrotoluene derivative.

One of the most effective methods for this approach is the Leimgruber-Batcho indole synthesis . wikipedia.orgclockss.orgresearchgate.netresearchgate.netsemanticscholar.org This method begins with an o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole. A plausible route to 4-fluoroindole (B1304775), a key intermediate, starts with 2-fluoro-6-nitrotoluene. This starting material can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine, which is then subjected to reductive cyclization using catalysts like palladium on carbon (Pd/C) and hydrogen gas to yield 4-fluoroindole. google.com

The Fischer indole synthesis is another classical and versatile method. wikipedia.orgjk-sci.combyjus.comthermofisher.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize a 4-fluoroindole derivative, one would start with (3-fluorophenyl)hydrazine (B1330474) and react it with an appropriate aldehyde or ketone. The choice of the carbonyl compound determines the substitution pattern at the C2 and C3 positions of the resulting indole.

Method Starting Material Key Transformation Product
Leimgruber-Batcho2-Fluoro-6-nitrotolueneEnamine formation and reductive cyclization4-Fluoroindole
Fischer Indole Synthesis(3-Fluorophenyl)hydrazineFormation of phenylhydrazone and acid-catalyzed cyclization4-Fluoroindole derivative

Hydroxylation Chemistry at the C6 Position

Introducing a hydroxyl group at the C6 position of the indole ring can be accomplished either by direct oxidation of a pre-formed indole or by using a precursor that already contains a hydroxyl group or a protected equivalent.

Direct Hydroxylation Procedures

Direct C-H hydroxylation of indoles is an area of active research, with both chemical and biocatalytic methods being explored. Chemical methods often involve transition metal-catalyzed C-H activation. For instance, boron-mediated directed C-H hydroxylation has been shown to be effective for the C4 and C7 positions of indoles, suggesting that with a suitable directing group, C6 hydroxylation could be achieved. researchgate.net

Biocatalytic hydroxylation using cytochrome P450 monooxygenases offers a green and often highly regioselective alternative. beilstein-journals.orgresearchgate.netnih.govmdpi.com Directed evolution of these enzymes can generate variants capable of hydroxylating the indole ring at specific positions. While much of the research has focused on hydroxylation of the pyrrole ring, the potential for evolving enzymes to hydroxylate the benzene ring at the C6 position exists.

Precursor Functionalization and Transformation

A more traditional and often more reliable method for introducing the C6-hydroxyl group is to start with a precursor that already contains this functionality. For example, a methoxy-substituted aniline or o-nitrotoluene can be used in a standard indole synthesis, such as the Leimgruber-Batcho or Fischer methods. chim.it The resulting 6-methoxyindole (B132359) can then be demethylated to the desired 6-hydroxyindole using reagents like boron tribromide (BBr₃).

Another strategy involves using a precursor with a group that can be chemically converted to a hydroxyl group. For example, a 6-bromoindole (B116670) can be subjected to a nucleophilic substitution reaction or a metal-catalyzed coupling reaction to introduce a hydroxyl group, although this can be challenging on an electron-rich indole ring.

Synthesis of Key Fluorinated Hydroxyindole Intermediates

The most logical approach to synthesizing this compound is to construct the indole ring from a precursor that contains both the fluorine and a protected hydroxyl group. A plausible route would employ the Leimgruber-Batcho synthesis starting from 2-fluoro-4-methoxy-6-nitrotoluene.

Plausible Synthetic Route:

Starting Material: 2-Fluoro-4-methoxy-6-nitrotoluene.

Enamine Formation: Reaction with DMF-DMA and pyrrolidine.

Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form 4-fluoro-6-methoxyindole.

Demethylation: Cleavage of the methyl ether using a reagent like BBr₃ to yield this compound.

Alternatively, the Fischer indole synthesis could be employed, starting with (3-fluoro-5-methoxyphenyl)hydrazine and a suitable carbonyl compound.

Intermediate Synthetic Method Precursor(s)
4-FluoroindoleLeimgruber-Batcho2-Fluoro-6-nitrotoluene
6-MethoxyindoleLeimgruber-Batcho or Fischer4-Methoxy-2-nitrotoluene or (5-Methoxyphenyl)hydrazine
4-Fluoro-6-methoxyindoleLeimgruber-Batcho2-Fluoro-4-methoxy-6-nitrotoluene

Optimization of Reaction Conditions and Yields

For the Leimgruber-Batcho synthesis , key parameters to optimize include the choice of reducing agent for the cyclization step. While Raney nickel and hydrazine are classic choices, other systems such as Pd/C with hydrogen gas, stannous chloride, or iron in acetic acid can also be effective and may offer advantages in terms of safety and functional group tolerance. wikipedia.orgclockss.org The reaction time and temperature for both the enamine formation and the reductive cyclization are also critical variables.

In the Fischer indole synthesis , the choice of acid catalyst (Brønsted acids like HCl or H₂SO₄, or Lewis acids like ZnCl₂) and the reaction temperature can significantly impact the yield and selectivity, especially when using unsymmetrical ketones. wikipedia.orgthermofisher.com

For the demethylation step , the reaction conditions must be carefully controlled to avoid undesired side reactions on the electron-rich indole nucleus. The choice of solvent, temperature, and reaction time are all important factors to consider when using strong Lewis acids like BBr₃.

The development of flow chemistry methods for indole synthesis has shown promise in improving yields and reducing reaction times by allowing for precise control over temperature and mixing, and by minimizing the lifetime of unstable intermediates. bioengineer.org

Reaction Step Key Parameters for Optimization Potential for Yield Improvement
Leimgruber-Batcho CyclizationReducing agent, catalyst, temperature, reaction timeSelection of a reducing system compatible with the substrate's functional groups.
Fischer Indole CyclizationAcid catalyst (type and concentration), temperature, solventFine-tuning of acidity to promote cyclization while minimizing degradation.
DemethylationReagent, solvent, temperature, reaction timeCareful control to ensure complete reaction without side reactions on the indole core.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 1h Indol 6 Ol

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction for electron-rich aromatic systems. nih.gov The reaction proceeds in two steps: the initial attack of the aromatic ring on an electrophile, which is the rate-determining step as it disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com For indoles, the C3 position is the most electron-rich and, therefore, the primary site for electrophilic attack. nih.gov

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination using reagents like N-bromosuccinimide (NBS) or chlorination with sulfuryl chloride (SO₂Cl₂) are typical methods for introducing halogen atoms onto the indole ring.

Nucleophilic Reactivity and Substitution Patterns

Nucleophilic substitution reactions on the indole ring itself are generally less common unless activated by strong electron-withdrawing groups. baranlab.org However, the fluorine atom on the benzene (B151609) ring of 4-Fluoro-1H-indol-6-ol can potentially undergo nucleophilic aromatic substitution (SNA_r). This type of reaction is facilitated by the presence of a good leaving group (fluorine) and is particularly effective with strong nucleophiles.

Recent studies have demonstrated that electron-rich heteroaromatic fluorides, such as 6-fluoro-1-methyl-1H-indole, can undergo concerted SNA_r reactions with various nucleophiles in the presence of an organic superbase catalyst. acs.org This suggests that the fluorine atom in this compound could be displaced by nucleophiles like amines, thiols, or alkoxides under specific catalytic conditions. The reaction is believed to proceed through a mechanism where the nucleophile attacks the carbon bearing the fluorine, and the fluorine is eliminated in a synchronous step. acs.org

Furthermore, the indole nitrogen can act as a nucleophile after deprotonation with a suitable base, such as sodium hydride. ossila.com This allows for alkylation or acylation at the N1 position.

Redox Chemistry: Oxidation and Reduction of the Indole and Hydroxyl Moieties

The indole nucleus can undergo both oxidation and reduction reactions. Oxidation can lead to a variety of products depending on the reagents and reaction conditions. For example, oxidation of some indole derivatives can result in the formation of indigo (B80030) dyes. The phenolic hydroxyl group at C6 also makes the molecule susceptible to oxidation, potentially forming quinone-type structures.

Conversely, the nitro group, if introduced onto the indole ring through nitration, can be reduced to an amino group. This transformation is a key step in the synthesis of various functionalized indoles. rsc.org Electrochemical methods have also been developed for the borylation of nitroarenes, which involves the reduction of the nitro group as part of the reaction mechanism. rsc.org

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a versatile functional handle for a variety of chemical transformations. Its acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce ether and ester functionalities, respectively.

The hydroxyl group can also direct electrophilic aromatic substitution to the ortho and para positions. In the case of this compound, this would be the C5 and C7 positions. Furthermore, the hydroxyl group can participate in coupling reactions. For example, methodology has been developed for the direct fluoroalkenylation of phenolic OH groups, which could be applicable to this compound. researchgate.net

Influence of the Fluorine Substituent on Electronic Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties. tandfonline.com As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the basicity of nearby functional groups and impact the electron distribution of the aromatic system. tandfonline.com This can, in turn, affect the molecule's reactivity in various chemical transformations.

The presence of fluorine can also influence the acidity of the phenolic hydroxyl group and the indole N-H proton. The electron-withdrawing nature of fluorine would be expected to increase the acidity of these protons, making them easier to remove with a base.

Mechanistic Studies of Key Transformations

Mechanistic studies of reactions involving fluorinated indoles provide valuable insights into their reactivity. For electrophilic aromatic substitution, the reaction proceeds through a carbocation intermediate, and the stability of this intermediate determines the regioselectivity of the reaction. masterorganicchemistry.com For indoles, the formation of a cation at the C3 position is most favorable.

In nucleophilic aromatic substitution reactions involving the displacement of the fluorine atom, theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanism. These studies support a concerted SNA_r mechanism where the attack of the nucleophile and the departure of the fluoride (B91410) ion occur in a single step, without the formation of a stable Meisenheimer intermediate. acs.org

Isotopic labeling experiments can also be used to probe reaction mechanisms. For instance, using deuterated reagents can help determine whether a particular C-H bond is broken in the rate-determining step of a reaction. xmu.edu.cn

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 1h Indol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Fluoro-1H-indol-6-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive understanding of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its non-exchangeable protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.

Indole (B1671886) NH Proton: A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 11.0 ppm.

Aromatic Protons: The protons on the benzene (B151609) and pyrrole (B145914) rings will exhibit characteristic chemical shifts and coupling patterns. The fluorine and hydroxyl substituents will influence the electron density and thus the shielding of adjacent protons.

Hydroxyl Proton: A broad singlet, the position of which is concentration and solvent dependent, is expected for the -OH group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (NH)8.0 - 11.0br s-
H-27.0 - 7.5tJ ≈ 2.5 - 3.0
H-36.4 - 6.8tJ ≈ 2.5 - 3.0
H-56.7 - 7.1dJ(H-F) ≈ 8.0 - 10.0
H-76.8 - 7.2dJ ≈ 8.0 - 9.0
6-OHVariablebr s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon chemical shifts will be significantly affected by the attached fluorine and hydroxyl groups.

C-F Bond: The carbon atom directly bonded to the fluorine (C-4) will show a characteristic large one-bond coupling constant (¹JCF).

C-O Bond: The carbon atom attached to the hydroxyl group (C-6) will be shifted downfield.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-2120 - 125
C-3100 - 105
C-3a125 - 130
C-4150 - 155 (d, ¹JCF ≈ 240-250 Hz)
C-5105 - 110 (d, ²JCF ≈ 20-25 Hz)
C-6145 - 150
C-7110 - 115
C-7a130 - 135

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁹F NMR is a powerful technique for probing the local electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be indicative of the electronic effects of the indole ring and the hydroxyl group. Coupling to nearby protons (especially H-5) will be observed in the proton-coupled ¹⁹F spectrum.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, helping to identify adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental formula. For this compound (C₈H₆FNO), the expected monoisotopic mass would be calculated and compared with the experimental value to confirm its elemental composition.

Predicted HRMS Data:

IonCalculated m/z
[M+H]⁺152.0455
[M+Na]⁺174.0274
[M-H]⁻150.0313

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H, C=C, and C-F stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Vibrational Frequencies:

Functional GroupPredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)
O-H Stretch3200-3600 (broad)Weak
N-H Stretch3300-3500 (sharp)Weak
Aromatic C-H Stretch3000-3100Strong
C=C Aromatic Stretch1450-1600Strong
C-F Stretch1000-1400Medium
C-O Stretch1200-1300Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

No experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been found in the reviewed literature. This type of analysis is crucial for understanding the electronic transitions within the molecule. Typically, for indole derivatives, absorption bands in the UV region are attributed to π-π* transitions within the aromatic system. The substitution pattern, including the presence of a fluorine atom and a hydroxyl group, would be expected to influence the position (λmax) and intensity (molar absorptivity) of these absorption bands. For instance, studies on other fluoroindole derivatives have shown shifts in the absorption maxima compared to the parent indole molecule. acs.orgnih.govnih.gov However, without experimental data, a specific analysis for this compound cannot be provided.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data for this compound could be located. Such an analysis would yield crucial crystallographic parameters, which are typically presented in a standardized table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₆FNO
Formula Weight151.14
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

This table is presented as a template for the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No actual data for this compound is available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible. Based on the functional groups present (an N-H group, a hydroxyl group, a fluorine atom, and the indole ring system), one could anticipate a variety of non-covalent interactions that would stabilize the crystal lattice. These would likely include:

Hydrogen Bonding: The N-H group of the indole ring and the O-H of the hydroxyl group can act as hydrogen bond donors. The nitrogen atom, the oxygen atom, and the fluorine atom could all potentially act as hydrogen bond acceptors.

π-π Stacking: The aromatic indole ring system would be expected to participate in π-π stacking interactions with neighboring molecules, a common feature in the crystal packing of indole derivatives. nih.govscienceopen.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has become a popular and effective method for the computational study of molecular structures, vibrational frequencies, and electronic properties. researchgate.net For substituted indoles and similar heterocyclic compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have shown high predictive accuracy. researchgate.netnih.gov

Geometry Optimization and Accurate Structural Parameter Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of 4-Fluoro-1H-indol-6-ol. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For similar aromatic and heterocyclic compounds, DFT methods have demonstrated excellent correlation with experimental data obtained from X-ray crystallography. researchgate.net For instance, studies on related indole (B1671886) derivatives have shown that the B3LYP functional can achieve high correlation coefficients for bond lengths and angles when compared with experimental results. researchgate.net The optimized geometry serves as the foundation for all subsequent computational analyses. semanticscholar.org

A hypothetical table of optimized geometrical parameters for this compound, based on typical values for similar structures, is presented below.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.38 - 1.41
C-N (pyrrole)1.37 - 1.39
C-F~1.35
C-O~1.36
O-H~0.96
C-C-C (benzene)118 - 121
C-N-C (pyrrole)~108
C-C-F~119
C-C-O~121
C-O-H~109
Ring Torsion~0 - 1
Note: This table is illustrative and contains expected values. Actual calculated values would require specific DFT computations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for the characterization of the compound and for the assignment of experimental spectral bands to specific vibrational modes. nih.gov DFT methods, particularly B3LYP, have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data, often with a correlation coefficient (R²) exceeding 0.99. researchgate.net The calculated frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. mdpi.com The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. nih.gov

Below is a hypothetical table of selected calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretch~3600~3550Hydroxyl group stretching
N-H stretch~3450~3400Indole N-H stretching
C-H stretch (aromatic)3100 - 30003100 - 3000Aromatic C-H stretching
C=C stretch (aromatic)1600 - 14501600 - 1450Benzene (B151609) and pyrrole (B145914) ring stretching
C-F stretch~1250~1240Carbon-Fluorine stretching
C-O stretch~1200~1190Carbon-Oxygen stretching
Note: This table is illustrative. Precise values would be obtained from specific DFT calculations and experimental spectra.

Thermodynamic Property Calculations

DFT calculations can also be used to determine various thermodynamic properties of this compound, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), at different temperatures. mdpi.com These properties are derived from the calculated vibrational frequencies and are important for understanding the stability and reactivity of the compound under different thermal conditions. Studies have shown that these thermodynamic parameters generally increase with rising temperature, which is attributed to the enhanced molecular vibrations at higher temperatures. mdpi.com

A sample table of calculated thermodynamic properties is provided below.

Temperature (K)Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹)Entropy, S⁰m (J·mol⁻¹·K⁻¹)Enthalpy, H⁰m (kJ·mol⁻¹)
200100.5300.210.1
298.15150.8350.620.5
400200.3400.935.7
500240.1450.455.2
Note: This is a representative table. Actual values would depend on specific computational parameters.

Molecular Orbital Theory Analysis

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. Key aspects include the analysis of frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For many organic molecules, the HOMO-LUMO gap is a key indicator of their potential bioactivity and charge transfer capabilities. nih.govresearchgate.net

The energies of the HOMO and LUMO, and their resulting gap, can be calculated using DFT methods.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 5.5
Note: These are typical ranges for similar aromatic compounds. Specific values for this compound would require dedicated calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density in a molecule is fundamental to its chemical behavior. The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and to predict sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, lone pairs, and chemical bonds. uni-muenchen.de This analysis provides a quantitative picture of electron delocalization and the hybridization of atomic orbitals.

For this compound, NBO analysis would reveal significant delocalization of π-electrons across the bicyclic indole ring system. The presence of both an electron-donating hydroxyl group (-OH) and an electron-withdrawing fluorine atom (-F) would introduce interesting electronic perturbations. The lone pairs on the nitrogen, oxygen, and fluorine atoms are key players in these interactions.

A primary aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net In this compound, significant E(2) values are expected for interactions involving the π-orbitals of the indole ring and the lone pairs of the heteroatoms.

Key NBO Interactions in this compound:

n → π* Interactions: The lone pairs (n) of the nitrogen, oxygen, and fluorine atoms can delocalize into the antibonding π* orbitals of the indole ring. The nitrogen lone pair is extensively involved in the aromatic system of the pyrrole ring. The oxygen lone pairs of the hydroxyl group and the fluorine lone pairs will also exhibit delocalization into the adjacent σ* and π* orbitals, influencing the electron density distribution and reactivity of the molecule. mdpi.comgrafiati.com For instance, the interaction of an oxygen lone pair with the σ* anti-bonding orbital of an adjacent C-C bond would indicate hyperconjugation. rsc.org

n → σ* Interactions: These interactions, though generally weaker than n → π* interactions, are also important for molecular stability. rsc.org They involve the delocalization of lone pair electrons into the antibonding σ* orbitals of adjacent single bonds.

The hybridization of the atoms in this compound, as determined by NBO analysis, would largely conform to expectations for an aromatic heterocyclic system. The carbon and nitrogen atoms of the indole ring would exhibit sp² hybridization, consistent with their involvement in π-bonding. The oxygen atom of the hydroxyl group would be approximately sp³ hybridized, while the fluorine atom would have its valence electrons in sp-hybridized orbitals.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C4-C5)π(C6-C7)>15π-conjugation
π(C2-C3)π(N1-C7a)>10π-conjugation
n(N1)π(C2-C3)>50Aromaticity contribution
n(O)σ(C6-C5)~5Hyperconjugation
n(F)σ*(C4-C5)~2Hyperconjugation

Note: This table presents hypothetical data based on typical values for similar structures to illustrate the expected NBO interactions. Actual values would require specific quantum chemical calculations.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. crimsonpublishers.com These descriptors provide insight into the molecule's propensity to undergo various types of chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and related global reactivity parameters. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the entire aromatic system, with significant contributions from the benzene ring, indicating potential sites for nucleophilic attack, especially at carbon atoms bearing the electron-withdrawing fluorine atom.

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and stability. frontiersin.org A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. frontiersin.org The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a moderate HOMO-LUMO gap.

Other important global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): A measure of the molecule's ability to attract electrons. frontiersin.org

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to a change in its electron distribution. frontiersin.org

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating a higher propensity for reaction. frontiersin.org

Electrophilicity Index (ω = χ² / 2η): A measure of the molecule's ability to act as an electrophile. frontiersin.org

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (in eV)

DescriptorPredicted ValueInterpretation
E_HOMO-8.5Susceptibility to electrophilic attack
E_LUMO-1.2Susceptibility to nucleophilic attack
ΔE (HOMO-LUMO Gap)7.3Moderate kinetic stability and reactivity
Ionization Potential (I)8.5Energy to remove an electron
Electron Affinity (A)1.2Energy released upon electron addition
Electronegativity (χ)4.85Moderate electron-attracting ability
Chemical Hardness (η)3.65Moderate resistance to electron change
Electrophilicity Index (ω)3.22Propensity to act as an electrophile

Note: These values are hypothetical and serve to illustrate the application of these descriptors. Precise values would be obtained from specific DFT calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. rsc.orgufp.ptnih.govacs.orgresearchgate.net For this compound, computational studies could explore various reactions such as electrophilic aromatic substitution, nucleophilic substitution, and oxidation of the hydroxyl group.

For example, in an electrophilic substitution reaction, computational modeling could be used to determine the preferred site of attack. The electron-rich indole nucleus is generally susceptible to electrophilic attack, and the directing effects of the fluoro and hydroxyl substituents would influence the regioselectivity. The hydroxyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Computational studies would help to resolve the combined influence of these groups.

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

By mapping the potential energy surface, a detailed understanding of the reaction pathway can be achieved. For instance, in a hypothetical electrophilic bromination, calculations would reveal the relative energies of the transition states for substitution at the various possible positions on the indole ring, thereby predicting the major product.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions through comparison with experimental data. mdpi.comneliti.com This correlation helps to refine computational models and provides confidence in their predictive power. For this compound, several types of experimental data could be used to validate theoretical calculations.

Spectroscopic Data: Calculated spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies, can be compared with experimental spectra. researchgate.netajol.info A good correlation between the calculated and experimental spectra would support the accuracy of the computed molecular geometry and electronic structure.

Reactivity Data: Experimentally determined product distributions in chemical reactions can be compared with the predictions from computational studies of reaction mechanisms. For instance, if a reaction yields a specific regioisomer as the major product, a reliable computational model should predict the lowest activation energy for the pathway leading to that isomer.

Thermodynamic Data: While more challenging to obtain experimentally for a specific compound, data such as enthalpy of formation could be compared with calculated values.

Discrepancies between theoretical predictions and experimental results can be informative, highlighting the limitations of the computational model or suggesting the influence of factors not included in the calculation, such as solvent effects or the role of catalysts. mdpi.com For many indole derivatives, a good correlation has been found between DFT-calculated properties and experimental observations, lending confidence to the application of these methods to novel compounds like this compound. metu.edu.trtandfonline.com However, without specific experimental data for this compound, a direct correlation remains a prospective endeavor.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecule Construction

The indole (B1671886) ring system is a fundamental scaffold in a vast array of natural products and pharmacologically active compounds. rsc.org The strategic placement of a fluorine atom and a hydroxyl group on the indole core of 4-Fluoro-1H-indol-6-ol makes it a valuable intermediate in multi-step organic synthesis. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxyl group provides a reactive site for further functionalization, such as etherification or esterification, allowing for the construction of more complex molecular architectures. google.com

The synthesis of indole derivatives is a significant focus in medicinal chemistry due to their wide range of biological activities, including anti-cancer and anti-microbial properties. rsc.org The dual functionality of this compound, with its fluoro and hydroxyl substituents, makes it a valuable building block for creating libraries of complex indole-based compounds for screening in drug discovery programs.

Building Block for Functional Organic Materials

The unique electronic nature of the this compound scaffold makes it a promising candidate for the development of functional organic materials. The electron-withdrawing fluorine atom and the electron-donating hydroxyl group can be exploited to fine-tune the energy levels of resulting molecules and polymers.

Development of Semiconducting Molecules and Polymers

Semiconducting polymers are crucial components in a variety of organic electronic devices. frontiersin.org The indole nucleus, a key feature of this compound, is a known component in the synthesis of such materials. ossila.com The incorporation of fluorine atoms into conjugated polymers is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and charge injection/transport properties. The hydroxyl group offers a convenient handle for polymerization or for attaching the molecule to other components in a composite material. While direct research on polymers from this compound is limited, the properties of related fluorinated and hydroxylated indole and indazole compounds suggest its potential in this area. ossila.com

Application in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a leading technology in displays and lighting. acsmaterial.com The performance of an OLED is highly dependent on the organic materials used in its various layers. rsc.orguniss.it Heterocyclic compounds, including indole derivatives, are frequently used in the design of host materials, emitting materials, and charge-transporting materials for OLEDs. uniss.it The introduction of a fluorine atom can enhance the electron-transporting properties of a material and improve device efficiency and stability. The hydroxyl group could be used to attach the molecule to a polymer backbone or other device components. The inherent fluorescence of some indole derivatives also makes them interesting candidates for blue-light-emitting materials. ossila.com

Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) are promising next-generation solar energy technologies. mdpi.comrsc.org In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor, generating an electric current. researchgate.netresearchgate.net Indole derivatives have been investigated as components of organic dyes for DSSCs due to their excellent light-harvesting properties. ossila.com The fluorine and hydroxyl groups on this compound could be used to tune the absorption spectrum and energy levels of a dye, potentially leading to higher power conversion efficiencies. ossila.comacs.org

In OPVs, which utilize a blend of electron-donating and electron-accepting organic materials, fluorinated building blocks are often used to control the morphology and electronic properties of the active layer. mdpi.com The structure of this compound suggests its potential as a monomer for the synthesis of novel donor or acceptor polymers for OPV applications.

Potential in Supramolecular Chemistry and Molecular Recognition Elements

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. pageplace.deacs.orgnih.gov The hydroxyl group and the N-H group of the indole ring in this compound are capable of forming hydrogen bonds, which are fundamental interactions in molecular recognition and self-assembly. uni-mainz.de The fluorine atom can also participate in weaker interactions, such as halogen bonding. acs.org These features make this compound an interesting building block for the design of host molecules that can selectively bind to specific guest molecules. Such systems have applications in sensing, catalysis, and materials science. rsc.org

Exploration in Coordination Chemistry

The nitrogen atom of the indole ring and the oxygen atom of the hydroxyl group in this compound can act as ligands, binding to metal ions to form coordination complexes. ossila.comacs.org The electronic properties of the resulting metal complexes can be tuned by the presence of the fluorine atom. These complexes could have interesting photophysical, magnetic, or catalytic properties. For example, coordination complexes of heterocyclic ligands are used as phosphorescent emitters in OLEDs and as catalysts in a variety of chemical reactions. ossila.comnih.gov

Advanced Analytical Methodologies for Chemical Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of non-volatile, thermally labile compounds such as 4-Fluoro-1H-indol-6-ol. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

A typical purity assessment for this compound would employ a reversed-phase HPLC (RP-HPLC) method. In this setup, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, is often optimal. For instance, a mobile phase starting with a high proportion of water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) allows for the separation of the main compound from impurities with a wide range of polarities.

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the indole (B1671886) chromophore exhibits strong absorbance. The purity is calculated based on the relative peak area of this compound compared to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard. Commercial suppliers often report purities of ≥97% for similar indole derivatives, determined by such HPLC methods. chemuniverse.combiocompare.comcalpaclab.com

Table 1: Illustrative HPLC Purity Analysis Data for a this compound Sample

Retention Time (min)Peak AreaArea %Identity
2.5415,3400.35Impurity A
4.884,325,99199.21This compound
5.128,7200.20Impurity B
6.056,5430.15Impurity C
Total 4,356,594 100.00

Gas Chromatography (GC) and Coupled Techniques (GC-MS) for Volatile Analysis

While HPLC is ideal for the main compound, Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often include residual solvents from the synthesis and purification process (e.g., dichloromethane, ethyl acetate (B1210297), hexanes) or volatile byproducts.

For GC analysis, the sample is typically dissolved in a suitable solvent and injected into a heated port, where it is vaporized. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and interactions with the phase.

When coupled with a Mass Spectrometer (GC-MS), the technique becomes a powerful tool for both separation and identification. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be compared against spectral libraries (like the NIST library) for positive identification. nih.gov This allows for the unambiguous identification and semi-quantification of volatile impurities even at trace levels. nrfhh.comchromatographyonline.com

Table 2: Hypothetical GC-MS Analysis of Volatile Impurities in a this compound Batch

Retention Time (min)Compound Identity (from NIST Library)Match Factor
3.15Dichloromethane985
4.51Ethyl Acetate970
5.89Toluene965

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. dtu.dk This technique is invaluable for analyzing complex mixtures, such as the crude reaction output from the synthesis of this compound. It can simultaneously provide information on starting materials, intermediates, the final product, and any non-volatile byproducts. nih.govrsc.org

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like indoles, as it is a soft method that typically keeps the molecule intact, showing a prominent peak for the protonated molecule [M+H]⁺. nih.govnih.gov

This allows for the determination of the molecular weight of each separated component. For example, in a reaction mixture, one could identify the peak for this compound by its specific retention time and its corresponding mass-to-charge ratio (m/z) for the [M+H]⁺ ion. This method is exceptionally useful for confirming the identity of the target compound and for the tentative identification of unknown synthesis-related impurities by analyzing their molecular weights and fragmentation patterns (using MS/MS). google.com

Table 3: Example LC-MS Data from a Synthetic Reaction Mixture for this compound

Retention Time (min)Observed m/z [M+H]⁺Proposed Identity
3.7170.0Isomeric byproduct
4.8152.0This compound
7.2136.0Precursor molecule

Method Validation and Robustness for Quantitative Chemical Determination

For an analytical method to be considered reliable for quantitative purposes, such as in quality control, it must undergo a rigorous validation process. moca.net.ua Method validation demonstrates that the procedure is suitable for its intended use. The International Conference on Harmonisation (ICH) provides guidelines (ICH Q2(R2)) that outline the necessary validation characteristics. europa.eueuropa.eu

For a quantitative HPLC method for this compound, the following parameters would be evaluated:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated by obtaining clean separation of all peaks. chromatographyonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ms-editions.cl This is determined by analyzing a series of standards across a specified range, and a correlation coefficient (R²) of >0.99 is typically required. moca.net.uaresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where a known amount of pure analyte is added to a sample matrix, and the percentage recovery is calculated. researchgate.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. ms-editions.cl

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). chromatographyonline.com This provides an indication of its reliability during normal usage.

Table 4: Summary of Validation Parameters for a Hypothetical Quantitative HPLC Method

ParameterTypical ResultAcceptance Criterion
Linearity (R²) 0.9995> 0.995
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 0.8%< 2.0%
- Intermediate Precision< 1.5%< 2.0%
LOD (µg/mL) 0.05Report Value
LOQ (µg/mL) 0.15Report Value
Robustness No significant impact on results%RSD < 2.0% for varied conditions

Future Research Directions and Emerging Opportunities

Development of Greener and More Efficient Synthetic Pathways

The future synthesis of 4-Fluoro-1H-indol-6-ol and its derivatives will likely prioritize sustainability and efficiency. Current synthetic routes for functionalized indoles often involve multiple steps and the use of hazardous reagents. researchgate.net Future research could focus on several key areas to improve upon existing methods:

Catalytic C-H Functionalization: Directing-group-assisted or transition-metal-catalyzed C-H functionalization represents a powerful strategy to construct the indole (B1671886) core or introduce further substituents with high atom economy. researchgate.net Research into catalysts that can selectively functionalize the specific positions of a pre-fluorinated and hydroxylated benzene (B151609) ring precursor would be a significant advancement.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions (MCRs) could drastically improve efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. nih.gov The development of an MCR that brings together simple precursors to assemble the this compound core would be a notable achievement.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for potentially energetic or sensitive reaction steps.

Biocatalysis: Employing enzymes for key transformations could offer unparalleled selectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. Prospecting for or engineering enzymes that can perform specific fluorination or cyclization steps is a promising long-term goal.

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Challenge
C-H FunctionalizationFewer pre-functionalization steps, higher atom economy. researchgate.netAchieving high regioselectivity in the presence of existing F and OH groups.
Multicomponent ReactionsReduced workup and purification, lower solvent usage, increased overall yield. nih.govDesigning a convergent reaction pathway that incorporates the required substituents.
Flow ChemistryEnhanced safety, precise control over reaction, improved scalability.Initial optimization of flow parameters and reactor setup.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Discovery or engineering of enzymes tolerant of fluorinated substrates.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Properties

Computational chemistry and in silico modeling are poised to accelerate the discovery of new this compound derivatives with specific, pre-determined properties. espublisher.com By leveraging computational tools, researchers can screen virtual libraries of compounds, saving significant time and resources compared to empirical synthesis and testing.

Future efforts in this area could include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with a specific biological activity or material property. researchgate.net This would enable the prediction of the potency of new, unsynthesized analogues.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction patterns of designed derivatives with specific biological targets, such as enzymes or receptors. isfcppharmaspire.comrsc.org This can guide the rational design of potent and selective inhibitors or agonists.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, their conformational preferences, and their interactions with solvents or biological membranes, which is crucial for understanding their bioavailability and mechanism of action. espublisher.com

DFT (Density Functional Theory) Calculations: Quantum mechanical methods like DFT can be used to predict the electronic properties, reactivity indices (e.g., frontier molecular orbitals), and spectroscopic characteristics of novel derivatives, guiding synthetic efforts and property tuning.

Computational Method Application to this compound Derivatives Predicted Outcome
QSARCorrelating structural descriptors with biological activity (e.g., anticancer). researchgate.netvietnamjournal.ruPredictive models for designing more potent compounds.
Molecular DockingSimulating binding to a target protein's active site. isfcppharmaspire.comIdentification of key binding interactions and prediction of binding affinity.
MD SimulationsAnalyzing the stability of a ligand-protein complex over time. espublisher.comAssessment of binding stability and conformational changes.
DFT CalculationsCalculating electron density, HOMO/LUMO energies, and reaction pathways.Prediction of reactivity, spectral properties, and thermodynamic stability.

Exploration of Unique and Unprecedented Reactivity Profiles

The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group can lead to a unique reactivity profile for this compound. Future research should systematically explore its reactivity at various positions.

N-H Functionalization: The acidity of the N-H proton can be modulated by the substituents on the benzene ring. This position is a prime site for introducing a wide range of functional groups to alter solubility, steric properties, and biological activity.

C2 and C3 Position Reactivity: The indole core is inherently reactive towards electrophiles, typically at the C3 position. nih.gov However, the electronic influence of the F and OH groups could alter the canonical reactivity, potentially making the C2 position more accessible for certain reactions or enabling unique cycloadditions across the C2-C3 double bond. nih.gov

Benzene Ring Functionalization: The remaining C5 and C7 positions on the benzene ring are activated by the hydroxyl group and deactivated by the fluorine atom. This differential activation could be exploited for highly regioselective late-stage functionalization, such as electrophilic aromatic substitution, to introduce additional diversity.

Fluorine as a Leaving Group or Reaction Director: While typically robust, the C-F bond could potentially participate in specific nucleophilic aromatic substitution reactions under forcing conditions or act as a directing group for metallation. The presence of fluorine can also influence the acidity of adjacent protons, creating opportunities for selective deprotonation and functionalization.

Position Expected Influence of Substituents (4-F, 6-OH) Potential Reactions
N1Moderately acidic proton; site for substitution.Alkylation, acylation, arylation, protection/deprotection.
C2Electron-rich, but less so than C3.Lithiation followed by electrophilic quench, certain transition-metal-catalyzed couplings.
C3Highest electron density; primary site for electrophiles. nih.govElectrophilic substitution (e.g., Vilsmeier-Haack, Mannich), Friedel-Crafts acylation.
C5Activated by ortho-hydroxyl group, deactivated by para-fluorine.Selective electrophilic aromatic substitution (e.g., halogenation, nitration).
C7Activated by para-hydroxyl group.Electrophilic aromatic substitution.

Advanced Applications in Specialized Chemical Technologies

The unique properties of this compound make it a candidate for development in several advanced technological areas.

Organic Electronics: Fluorinated organic molecules are of great interest in organic electronics (e.g., OLEDs, OFETs) due to their enhanced stability and tunable electronic energy levels. The indole scaffold is also a known component in electronic materials. Derivatives of this compound could be synthesized and evaluated as new host materials, emitters, or semiconductors.

Chemical Sensors: The hydroxyl group can act as a hydrogen-bond donor and a proton-labile site, while the indole core possesses inherent fluorescence. These features could be harnessed to design fluorescent chemosensors. Modification of the indole nitrogen or other positions could introduce specific binding sites for detecting ions or small molecules, with the fluorine atom fine-tuning the photophysical response.

Pharmacophore Scaffolding: Indole is a privileged scaffold in medicinal chemistry. novapublishers.com The specific 4-fluoro, 6-hydroxy substitution pattern could be used as a novel starting point for fragment-based drug discovery or as a key pharmacophore in the design of kinase inhibitors, GPCR ligands, or other therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

Multi-disciplinary Approaches in Materials and Supramolecular Chemistry

The intersection of organic synthesis with materials and supramolecular chemistry offers exciting future prospects for this compound.

Functional Polymers: The molecule can be functionalized with a polymerizable group (like a methacrylate) and incorporated into polymers. The fluorinated indole moiety could be used to precisely tune the hydrophobicity of the resulting polymer, which is a critical factor in applications like gene delivery systems or responsive hydrogels. rsc.org

Supramolecular Assemblies: The N-H and O-H groups provide sites for directional hydrogen bonding, making this compound an excellent building block for creating self-assembling systems like organogels, liquid crystals, or discrete molecular cages. The fluorine atom can participate in non-covalent interactions such as halogen bonding or fluorous interactions, providing additional control over the final supramolecular architecture.

Near-Infrared (NIR) Dyes: The indole nucleus is a key component of cyanine (B1664457) dyes, which are used in bioimaging. rsc.org It is conceivable that this compound could serve as a precursor for novel heptamethine cyanine dyes. The fluorine and hydroxyl groups could modulate the dye's photophysical properties, such as its emission wavelength, quantum yield, and photostability, potentially leading to improved NIR probes for in vivo imaging.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-1H-indol-6-ol, and what key reaction conditions should be optimized?

  • Methodological Answer : A practical approach involves the Vilsmeier-Haack formylation of 4-fluoroindole derivatives. For example, POCl₃ and DMF can activate the indole ring for electrophilic substitution. Optimize stoichiometric ratios (e.g., 1.2 equiv POCl₃ relative to the indole precursor) and reaction temperature (typically 0–25°C to minimize side reactions). Post-synthesis, purify the product using column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) (e.g., PE/EA 3:1) to isolate the hydroxylated product .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic proton signals in the δ 8.6–6.5 ppm range. Fluorine substitution induces deshielding; compare with analogous compounds like 5-methoxy-1H-indol-6-ol (δ 7.11–6.60 ppm) .
  • ¹³C NMR : Identify coupling between fluorine and adjacent carbons (e.g., C-4 and C-6 in the indole ring).
  • HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the theoretical value (C₈H₅FNO expected: 162.0353 g/mol). Use FAB-HRMS for high precision .

Advanced Research Questions

Q. How to address challenges in regioselective functionalization of the indole ring when introducing hydroxyl and fluorine groups?

  • Methodological Answer : Regioselectivity can be controlled via directing groups or protective strategies. For instance:
  • Use ortho-directing groups (e.g., methoxy) to position fluorine or hydroxyl groups.
  • Employ transition-metal catalysis (e.g., CuI in PEG-400/DMF) to favor specific substitution patterns .
  • Analyze regiochemistry using ¹H NMR coupling constants (e.g., J = 8.5–2.3 Hz for adjacent protons) and NOE experiments to confirm spatial arrangements .

Q. How to resolve contradictory data in literature regarding the reactivity of fluorinated indoles under different catalytic conditions?

  • Methodological Answer :
  • Reproducibility : Standardize reaction parameters (solvent, temperature, catalyst loading). For example, Cu(MeCN)₄BF₄ in DCE at 83°C yields consistent coupling products .
  • Computational Analysis : Perform DFT calculations to compare activation energies of competing pathways (e.g., C-4 vs. C-6 substitution).
  • Control Experiments : Test intermediates (e.g., 4-fluoroindole-3-carbaldehyde) to isolate reactivity trends .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with PE/EA gradients (e.g., 70:30 → 50:50) to separate polar byproducts. Monitor fractions via TLC (Rf ≈ 0.49 in 70:30 EtOAc/hexanes) .
  • Crystallization : Recrystallize from hot ethyl acetate to remove non-polar impurities. Validate purity via melting point analysis and HPLC .

Data Analysis and Contradiction Management

Q. How to interpret conflicting NMR data for structurally similar indole derivatives?

  • Methodological Answer :
  • Peak Deconvolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish C-5 and C-7 protons using HSQC correlations .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific nuclei in crowded spectra.
  • Comparative Analysis : Cross-reference with databases (e.g., PubChem) for analogous compounds like 5-methoxy-1H-indol-6-ol (InChIKey: RWEBZZKCIMKUTO) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Intermediate Trapping : Quench reactive intermediates (e.g., azides in click chemistry) with stabilizing agents like TBTA (tris(benzyltriazolylmethyl)amine).
  • Solvent Optimization : Replace DMF with DMAc or NMP to enhance solubility of polar intermediates.
  • Catalyst Screening : Test Pd/Cu bimetallic systems for cross-coupling steps to improve efficiency .

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